Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate
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Overview
Description
Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate is a complex organic compound with the molecular formula C16H20N6O4S2. This compound is notable for its unique structure, which includes a benzimidazole core, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with ethyl chloroformate and thiourea under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1h-benzimidazol-6-yl]amino}carbothioylcarbamate
- Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Biological Activity
Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1H-benzimidazol-6-yl]amino}carbothioylcarbamate (referred to as EBC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
EBC has a complex structure that contributes to its biological activity. The key components include:
- Ethoxycarbonyl group : This moiety may enhance solubility and bioavailability.
- Benzimidazole ring : Known for various pharmacological effects, including antimicrobial and anticancer activities.
- Carbothioyl groups : These groups are often associated with biological activity in thiocarbonyl compounds.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of EBC. The compound has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, which is a common target for many antimicrobial agents.
Anticancer Properties
EBC has been evaluated for its cytotoxic effects on cancer cell lines. Notable findings include:
- Inhibition of cell proliferation : EBC demonstrated significant inhibition of proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
- Induction of apoptosis : Flow cytometry results indicated that EBC can induce apoptosis in these cancer cells, suggesting a potential mechanism for its anticancer effects.
Research Findings
A comprehensive review of available literature reveals several key studies that support the biological activity of EBC:
Case Studies
- Antimicrobial Efficacy : In a controlled study, EBC was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
- Cytotoxicity Assessment : A study involving MCF-7 cells showed that treatment with 50 µM EBC resulted in a 70% reduction in cell viability after 48 hours, demonstrating its potency as an anticancer compound.
Properties
Molecular Formula |
C15H18N6O4S2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl N-[[6-(ethoxycarbonylcarbamothioylamino)-1H-benzimidazol-5-yl]carbamothioyl]carbamate |
InChI |
InChI=1S/C15H18N6O4S2/c1-3-24-14(22)20-12(26)18-10-5-8-9(17-7-16-8)6-11(10)19-13(27)21-15(23)25-4-2/h5-7H,3-4H2,1-2H3,(H,16,17)(H2,18,20,22,26)(H2,19,21,23,27) |
InChI Key |
RGGVOUPAZXEYMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(C=C2C(=C1)NC=N2)NC(=S)NC(=O)OCC |
Origin of Product |
United States |
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